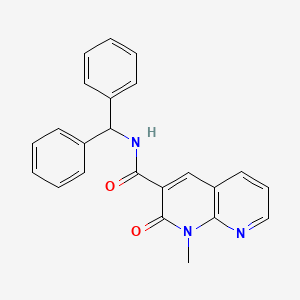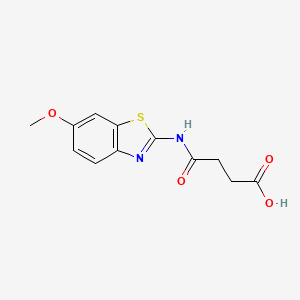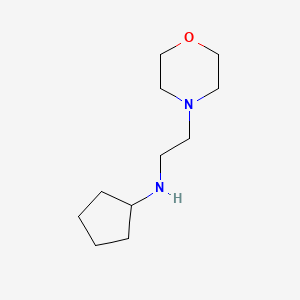![molecular formula C17H16F2N2O3 B2403560 2-(2-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)isoindoline-1,3-dione CAS No. 2189434-63-5](/img/structure/B2403560.png)
2-(2-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(1,1-Difluoro-6-azaspiro[25]octan-6-yl)-2-oxoethyl)isoindoline-1,3-dione is a complex organic compound featuring a spirocyclic structure with both fluorine and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)isoindoline-1,3-dione typically involves multiple steps, starting from readily available starting materials. One common approach involves the annulation of cyclopentane and four-membered rings . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(2-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a more oxidized spirocyclic compound, while reduction could produce a more reduced form of the original compound.
Scientific Research Applications
2-(2-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)isoindoline-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride
- 1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride
- N-(3-Chlorobenzyl)-6-azaspiro[2.5]octane-1-carboxamide hydrochloride
Uniqueness
2-(2-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)isoindoline-1,3-dione is unique due to its combination of a spirocyclic structure with both fluorine and nitrogen atoms, which imparts distinct chemical properties and potential applications. Compared to similar compounds, it may offer different reactivity and binding characteristics, making it valuable for specific research and industrial purposes.
Properties
IUPAC Name |
2-[2-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O3/c18-17(19)10-16(17)5-7-20(8-6-16)13(22)9-21-14(23)11-3-1-2-4-12(11)15(21)24/h1-4H,5-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSRFKFUPVQXDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-(4-fluorophenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2403477.png)

![4-tert-butyl-N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2403480.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide](/img/structure/B2403482.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B2403486.png)
![4,5-Dihydro-1H-benzo[D][1,3]diazepin-2(3H)-one](/img/structure/B2403487.png)
![Ethyl 7-ethoxy-2-(3-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2403490.png)
![7-Fluoro-3-[[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2403491.png)



![5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B2403498.png)

